molecular formula C10H6O4 B6256065 2,6-dihydroxy-1,4-dihydronaphthalene-1,4-dione CAS No. 31039-62-0

2,6-dihydroxy-1,4-dihydronaphthalene-1,4-dione

Cat. No.: B6256065
CAS No.: 31039-62-0
M. Wt: 190.2
InChI Key:
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Description

2,6-Dihydroxy-1,4-dihydronaphthalene-1,4-dione is an organic compound with the molecular formula C10H8O4 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and a quinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dihydroxy-1,4-dihydronaphthalene-1,4-dione typically involves the oxidation of 2,6-dihydroxynaphthalene. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure efficient conversion and high yield of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dihydroxy-1,4-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to a hydroquinone structure.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2,6-Dihydroxy-1,4-dihydronaphthalene-1,4-dione has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dihydroxy-1,4-dihydronaphthalene-1,4-dione involves its ability to undergo redox reactions. The compound can act as an electron donor or acceptor, facilitating various biochemical processes. Its interactions with molecular targets, such as enzymes and receptors, can modulate cellular pathways and exert biological effects.

Comparison with Similar Compounds

    2,6-Dihydroxynaphthalene: A precursor in the synthesis of 2,6-dihydroxy-1,4-dihydronaphthalene-1,4-dione.

    1,4-Dihydroxynaphthalene: Another naphthalene derivative with similar chemical properties.

    2,3-Dihydroxynaphthalene: A structurally related compound with different substitution patterns.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both hydroxyl and quinone functional groups

Properties

CAS No.

31039-62-0

Molecular Formula

C10H6O4

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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